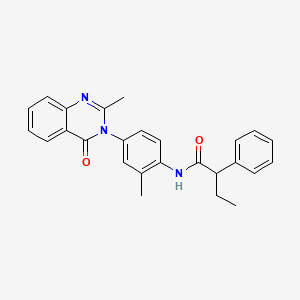
N-(2-methyl-4-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-2-phenylbutanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-methyl-4-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-2-phenylbutanamide is a useful research compound. Its molecular formula is C26H25N3O2 and its molecular weight is 411.505. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
作用機序
Target of Action
Similar compounds have been shown to have anticonvulsant effects, suggesting that they may interact with targets involved in neuronal signaling .
Mode of Action
It is suggested that it may interact with its targets to modulate neuronal signaling, thereby exerting its anticonvulsant effects .
Result of Action
The compound has been evaluated for its anticonvulsant effects in various models of experimental epilepsy . The most active derivative was found to be more potent than phenytoin and ethosuximide, which are commonly used antiepileptic drugs .
生物活性
N-(2-methyl-4-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-2-phenylbutanamide is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This article delves into its synthesis, biological evaluations, mechanisms of action, and structure-activity relationships.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. The precursor, 2-methyl-4-oxoquinazoline, is synthesized via cyclization reactions involving appropriate amines and carbonyl compounds. Subsequent steps include the introduction of the phenylbutanamide moiety through acylation reactions.
Anticancer Activity
Recent studies have highlighted the anticancer potential of quinazoline derivatives, including this compound. The compound has been tested against various cancer cell lines, showing promising antiproliferative effects.
Table 1: Antiproliferative Activity Against Cancer Cell Lines
The compound exhibited significant cytotoxicity with IC50 values ranging from 0.50 μM to 1.28 μM across different cell lines, indicating its potential as an effective anticancer agent.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes that are crucial in cancer cell proliferation and survival.
- Receptor Interaction : It may bind to various receptors on the cell surface, modulating signaling pathways that lead to apoptosis in cancer cells.
- Cell Cycle Arrest : Studies have shown that quinazoline derivatives can induce cell cycle arrest at the G2/M phase, preventing cancer cells from dividing and proliferating .
Structure–Activity Relationships (SAR)
The structure–activity relationship studies indicate that modifications on the quinazoline scaffold significantly influence biological activity. For instance, substituents on the phenyl ring and variations in the alkyl chain length have been correlated with enhanced potency against specific cancer types.
Table 2: Structure–Activity Relationships
| Modification | Effect on Activity |
|---|---|
| Addition of electron-withdrawing groups | Increased potency against MDA-MB-231 |
| Variation in alkyl chain length | Optimal activity at C3-C5 length |
| Substitution on phenyl ring | Enhanced receptor binding affinity |
These findings suggest that careful design of the molecular structure can lead to improved therapeutic agents.
Case Studies
Several case studies have been documented regarding the efficacy of quinazoline derivatives in clinical settings:
- Breast Cancer Treatment : A study demonstrated that a related quinazoline derivative significantly reduced tumor size in xenograft models of breast cancer, correlating with in vitro findings of reduced cell viability .
- Combination Therapy : Research indicates that combining this compound with traditional chemotherapeutics enhances overall efficacy and reduces resistance development in cancer cells .
特性
IUPAC Name |
N-[2-methyl-4-(2-methyl-4-oxoquinazolin-3-yl)phenyl]-2-phenylbutanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25N3O2/c1-4-21(19-10-6-5-7-11-19)25(30)28-23-15-14-20(16-17(23)2)29-18(3)27-24-13-9-8-12-22(24)26(29)31/h5-16,21H,4H2,1-3H3,(H,28,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNUMSAWDLUKGBS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(=O)NC2=C(C=C(C=C2)N3C(=NC4=CC=CC=C4C3=O)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














